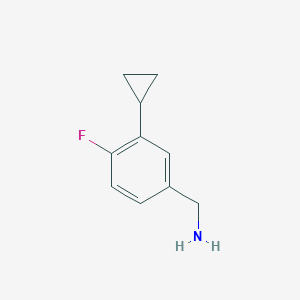

(3-Cyclopropyl-4-fluorophenyl)methanamine

Description

Properties

IUPAC Name |

(3-cyclopropyl-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8H,2-3,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBMJKAYVCSCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653920 | |

| Record name | 1-(3-Cyclopropyl-4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063733-90-3 | |

| Record name | 3-Cyclopropyl-4-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1063733-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Cyclopropyl-4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Cyclopropyl-4-fluorophenyl)methanamine structure elucidation

An In-depth Technical Guide: Structure Elucidation of (3-Cyclopropyl-4-fluorophenyl)methanamine: An Integrated Spectroscopic and Crystallographic Approach

Introduction

This compound is a substituted benzylamine derivative with the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol .[1] Its structural motifs, including a fluorinated aromatic ring and a cyclopropyl group, make it a valuable building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and agents targeting the central nervous system.[2]

Given its role in drug development, the unambiguous determination of its chemical structure is a prerequisite for advancing any research or manufacturing endeavor.[3] A comprehensive structural analysis not only confirms the identity and purity of the molecule but also provides the foundational data required for regulatory submissions and for understanding its structure-activity relationships (SAR).

This guide presents a holistic and logical workflow for the complete structure elucidation of this compound. We will move from foundational techniques that confirm elemental composition and functional groups to advanced multi-dimensional NMR spectroscopy for mapping atomic connectivity. Finally, we will discuss single-crystal X-ray crystallography as the ultimate method for irrefutable three-dimensional structure confirmation.[4][5][6] This multi-faceted approach embodies the principle of a self-validating system, where data from orthogonal techniques converge to provide a single, consistent structural solution.

Part 1: Foundational Analysis – Confirming the Molecular Blueprint

Before delving into complex connectivity, the initial step is to confirm the molecular formula and identify the core functional groups. This is efficiently achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Causality: The choice of HRMS, over standard-resolution MS, is deliberate. Its ability to measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically <5 ppm) is crucial for distinguishing between isobaric species (different formulas with the same nominal mass) and providing unequivocal confirmation of the elemental composition.[7]

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Positive ion mode is selected to protonate the basic amine group, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum using a Time-of-Flight (TOF) or Orbitrap mass analyzer over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Presentation & Interpretation: The primary objective is to match the experimentally observed accurate mass of the protonated molecular ion with the theoretically calculated mass for C₁₀H₁₃FN⁺.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂FN |

| Adduct | [M+H]⁺ |

| Calculated Monoisotopic Mass | 166.1027 |

| Observed Mass (Hypothetical) | 166.1025 |

| Mass Error (ppm) | -1.2 |

A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula. Further analysis using tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the aminomethyl group or cleavages related to the cyclopropyl ring, offering preliminary structural insights.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is exceptionally useful for identifying key functional groups, which in this case are the primary amine, the aromatic ring, the C-F bond, and the cyclopropyl group.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation: The FTIR spectrum provides a unique fingerprint of the molecule's functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Asymmetric & Symmetric) | 3400-3250 (two bands) | Confirms the presence of a primary amine (-NH₂).[9][10] |

| Aromatic C-H Stretch | 3100-3000 | Indicates hydrogens on the benzene ring. |

| Aliphatic C-H Stretch (Cyclopropyl & Methylene) | 3000-2850 | Corresponds to the C-H bonds of the cyclopropyl and -CH₂- groups. |

| N-H Bend (Scissoring) | 1650-1580 | Further evidence of the primary amine.[9] |

| Aromatic C=C Stretch | 1600-1450 | Confirms the presence of the benzene ring. |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Indicates the bond between the ring and the aminomethyl group.[11] |

| C-F Stretch | 1250-1000 (strong) | A strong, characteristic band confirming the fluorine substituent. |

| N-H Wag | 910-665 (broad) | A characteristic out-of-plane bend for primary amines.[9] |

Part 2: High-Resolution Structural Mapping via NMR Spectroscopy

While MS and FTIR confirm the building blocks, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the precise atomic connectivity.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[13]

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the systematic workflow, where each experiment builds upon the information provided by the last.

Caption: Workflow for integrating 1D and 2D NMR data.

1D NMR: ¹H and ¹³C {¹H} / DEPT

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 90° pulse angle, a sufficient relaxation delay (d1), and 16-32 scans.

-

¹³C {¹H} NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This is a less sensitive nucleus, requiring more scans (e.g., 1024 or more) and a wider spectral width.

-

DEPT-135/90 Acquisition: Perform DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (only CH positive) experiments to differentiate between carbon types.

Predicted Data & Interpretation: The following tables summarize the predicted chemical shifts (δ) and multiplicities based on the known structure. Actual values may vary slightly depending on solvent and concentration.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment |

|---|---|---|---|---|---|

| H-2 | ~7.20 | d | 1H | J(H2,H6) ≈ 2.0 | Aromatic Proton |

| H-5 | ~7.05 | d | 1H | J(H5,H6) ≈ 8.5 | Aromatic Proton |

| H-6 | ~6.95 | dd | 1H | J(H6,H5) ≈ 8.5, J(H6,H2) ≈ 2.0 | Aromatic Proton |

| -CH₂-NH₂ | ~3.85 | s | 2H | - | Benzylic Methylene |

| -NH₂ | ~1.50 | br s | 2H | - | Primary Amine |

| H-cyclopropyl | ~1.90 | m | 1H | - | Cyclopropyl Methine |

| H-cyclopropyl | ~0.95 & ~0.65 | m | 4H | - | Cyclopropyl Methylenes |

Table: Predicted ¹³C NMR & DEPT Data (100 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Assignment |

|---|---|---|---|---|

| C-4 | ~158 (d, ¹J(CF)≈245 Hz) | No Signal | No Signal | Quaternary C-F |

| C-1 | ~135 | No Signal | No Signal | Quaternary C-CH₂ |

| C-3 | ~132 (d, ²J(CF)≈15 Hz) | No Signal | No Signal | Quaternary C-Cyclopropyl |

| C-2 | ~130 (d, ³J(CF)≈5 Hz) | CH | CH | Aromatic Methine |

| C-5 | ~128 (d, ²J(CF)≈18 Hz) | CH | CH | Aromatic Methine |

| C-6 | ~115 (d, ³J(CF)≈8 Hz) | CH | CH | Aromatic Methine |

| -CH₂-NH₂ | ~45 | CH₂ | No Signal | Benzylic Methylene |

| C-cyclopropyl (CH) | ~15 | CH | CH | Cyclopropyl Methine |

| C-cyclopropyl (CH₂) | ~9 | CH₂ | No Signal | Cyclopropyl Methylene |

2D NMR: COSY, HSQC, and HMBC

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[14]

-

COSY is used first to establish proton-proton connectivities within isolated spin systems (e.g., the aromatic ring protons).[15]

-

HSQC then links each proton directly to the carbon it is attached to, providing definitive C-H assignments.[15][16]

-

HMBC is the final key, revealing long-range (2-3 bond) correlations that connect these individual spin systems together, building the complete molecular skeleton.[17]

Protocol: Standard 2D NMR Experiments These experiments are typically run using standard pulse programs available on modern NMR spectrometers. Optimization of parameters like spectral widths and acquisition times is necessary to achieve good resolution.

Interpretation of Key 2D Correlations:

-

COSY: Expect cross-peaks between H-5 and H-6, and between H-2 and H-6 (a weaker, meta-coupling). Complex cross-peaks will also be seen within the cyclopropyl proton signals.

-

HSQC: This spectrum will show a correlation peak for every protonated carbon, directly linking the signals in the ¹H and ¹³C tables above. For example, the proton at ~7.20 ppm will show a cross-peak to the carbon at ~130 ppm, definitively assigning them as H-2 and C-2.

-

HMBC: This is where the structure is fully assembled. Key correlations to look for are:

-

From the benzylic -CH₂- protons (~3.85 ppm) to:

-

C-1 (~135 ppm) - 2-bond correlation

-

C-2 (~130 ppm) and C-6 (~115 ppm) - 3-bond correlations

-

-

From the cyclopropyl methine proton (~1.90 ppm) to:

-

C-3 (~132 ppm) - 2-bond correlation

-

C-2 (~130 ppm) and C-4 (~158 ppm) - 3-bond correlations

-

-

From aromatic proton H-5 (~7.05 ppm) to:

-

C-1, C-3, and C-4 - 3-bond correlations

-

-

These HMBC correlations bridge the benzylic, aromatic, and cyclopropyl fragments, leaving no doubt as to the final structure.

Part 3: Absolute Proof – Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography stands alone as the technique that provides direct, unambiguous visualization of the molecular structure in three dimensions.[4][18] It is the "gold standard" for structural proof, yielding precise bond lengths, bond angles, and conformational details that spectroscopic methods can only infer.[6][19]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane).

-

Crystal Selection and Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, which is subsequently refined to yield the final atomic positions and thermal parameters.

Data Interpretation: The final output is a three-dimensional model of the molecule. The quality of the structure is assessed by the R-factor (residual factor), with values below 5% (0.05) indicating an excellent fit between the experimental data and the final structural model. This technique definitively confirms the connectivity of the cyclopropyl group at position 3 and the fluorine atom at position 4 of the phenyl ring, adjacent to the aminomethyl group at position 1.

Part 4: Method Validation in a Regulated Environment

Trustworthiness: In the context of drug development, simply elucidating the structure is not enough. The analytical methods used for routine quality control must be validated to ensure they are fit for their intended purpose.[20][21] Method validation is a documented process that demonstrates an analytical method's suitability, providing evidence of its reliability, accuracy, and consistency.[22][23] This is a core requirement of regulatory agencies like the FDA and EMA.[24]

Key Validation Parameters (ICH Q2(R1))

| Parameter | Purpose |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). |

| Accuracy | The closeness of test results to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |

Conclusion

The comprehensive structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow begins with foundational methods like HRMS and FTIR to confirm the molecular formula and key functional groups. It then proceeds to a detailed investigation using a suite of 1D and 2D NMR experiments, which meticulously piece together the atomic connectivity of the molecule. Finally, single-crystal X-ray crystallography can be employed to provide absolute, three-dimensional proof of the structure. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the robust, unambiguous characterization required for the advancement of this important chemical intermediate in research and drug development.

References

- 1. This compound | 1063733-90-3 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jchps.com [jchps.com]

- 13. emerypharma.com [emerypharma.com]

- 14. m.youtube.com [m.youtube.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. ekwan.github.io [ekwan.github.io]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. upm-inc.com [upm-inc.com]

- 21. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 22. emerypharma.com [emerypharma.com]

- 23. wjarr.com [wjarr.com]

- 24. fda.gov [fda.gov]

An In-depth Technical Guide to (3-Cyclopropyl-4-fluorophenyl)methanamine: A Key Building Block in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

(3-Cyclopropyl-4-fluorophenyl)methanamine is a substituted benzylamine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural combination of a cyclopropyl group and a fluorine atom on the phenyl ring imparts desirable physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of its core molecular attributes, explores the strategic rationale for its use in drug development, proposes a detailed synthetic protocol, and outlines the analytical methods crucial for its characterization. The precise molecular formula and weight of this compound are foundational to its application, dictating everything from reaction stoichiometry to final compound registration and characterization.

Core Molecular Identity

The fundamental characteristics of a chemical entity are its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, confirmation of identity via mass spectrometry, and registration in chemical databases.

The compound, systematically named this compound, is identified by the CAS Number 1063733-90-3 .[1] Its molecular structure consists of a benzylamine core, substituted at the 3-position with a cyclopropyl ring and at the 4-position with a fluorine atom.

Based on its atomic composition, the following core properties are established:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂FN | [1][2] |

| Molecular Weight | 165.21 g/mol | [1][2] |

| InChI Key | AEBMJKAYVCSCBJ-UHFFFAOYSA-N | [1] |

These fundamental data points are the unambiguous identifiers for this molecule, ensuring clarity and reproducibility in research and development. The molecular weight of 165.21 is the benchmark for all mass spectrometry analyses aimed at identifying this compound or its downstream products.

Strategic Importance in Medicinal Chemistry

The utility of this compound as a synthetic intermediate stems directly from the strategic inclusion of its two key substituents: the cyclopropyl group and the fluorine atom. Understanding the roles of these moieties reveals the causality behind its selection in drug design programs, particularly in the development of kinase inhibitors and central nervous system agents.[3]

The Role of the Cyclopropyl Moiety

The cyclopropyl group is far more than a simple alkyl substituent. Its incorporation into a drug candidate is a deliberate strategy to address multiple challenges in drug discovery.[4][5]

-

Metabolic Stability: The high C-H bond dissociation energy within the strained cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can block common metabolic pathways, increase the molecule's half-life, and improve its overall exposure in vivo.[4][6]

-

Potency and Conformation: The rigid, three-dimensional structure of the cyclopropyl ring restricts the conformational flexibility of the molecule.[7] This "conformational locking" can pre-organize the molecule into a bioactive conformation that binds more favorably to its biological target, thereby enhancing potency and selectivity.[7]

-

Physicochemical Properties: It can serve as a rigid bioisostere for other groups like alkenes or gem-dimethyl groups, while favorably modulating properties such as pKa and brain permeability.[4]

The Impact of the Fluorine Atom

Fluorine has become an indispensable element in modern medicinal chemistry due to its unique electronic properties.[1] Its strategic placement on the aromatic ring is a proven method for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.

-

Enhanced Binding Affinity: The high electronegativity of fluorine allows it to form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a target protein's binding pocket, potentially increasing binding affinity and potency.[8]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the primary amine in this molecule. This can be critical for optimizing a compound's ionization state at physiological pH, thereby improving cell permeability and oral bioavailability.[9]

-

Blocking Metabolic Hotspots: Similar to the cyclopropyl group, the strong C-F bond can be used to block sites of metabolic oxidation on the aromatic ring, further enhancing the molecule's metabolic stability and duration of action.[8][9]

The logical relationship between these structural features and their desired effects in drug discovery is illustrated below.

Proposed Synthesis and Characterization Protocol

While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for process development and analogue synthesis. A robust and logical synthetic route proceeds from the commercially available precursor, 3-cyclopropyl-4-fluorobenzonitrile (CAS 1260539-08-9) .[10] The most direct method for converting the nitrile to the target primary amine is a chemical reduction.

Experimental Workflow: Reduction of a Nitrile Precursor

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final product are confirmed by a suite of standard analytical techniques.

Step-by-Step Methodology

Objective: To synthesize this compound by the reduction of 3-cyclopropyl-4-fluorobenzonitrile.

Materials:

-

3-cyclopropyl-4-fluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Standard glassware, inert atmosphere setup (N₂ or Ar)

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 3-cyclopropyl-4-fluorobenzonitrile (1.0 eq). Dissolve the nitrile in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) portion-wise. Causality Note: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. Portion-wise addition at 0°C is a standard safety measure to control the initial exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Quenching: Cool the reaction back to 0°C. Cautiously quench the excess LiAlH₄. A common and safe method is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, for easier workup, solid sodium sulfate decahydrate can be added portion-wise until gas evolution ceases and a filterable solid forms. Trustworthiness Note: A proper quench is essential for safety and for destroying reactive aluminum species, which facilitates product isolation.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine using flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, often with a small percentage (e.g., 1%) of triethylamine to prevent the amine from streaking on the acidic silica.

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecular ion [M+H]⁺ peak at m/z ≈ 166.2, confirming the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide the proton environment. Expect characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, ~0.5-1.0 ppm), aromatic protons (in the ~7.0-7.5 ppm region, showing splitting patterns consistent with a 1,2,4-trisubstituted ring), and a singlet or AB quartet for the benzylic -CH₂- protons next to the amine.

-

¹³C NMR: Will confirm the presence of 10 distinct carbon environments.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).

Conclusion

This compound, with a molecular formula of C₁₀H₁₂FN and a molecular weight of 165.21 g/mol , is a strategically designed building block for modern drug discovery. The deliberate incorporation of a cyclopropyl group and a fluorine atom provides medicinal chemists with a powerful tool to enhance metabolic stability, improve binding potency, and optimize pharmacokinetic properties. Its synthesis is readily achievable through standard, well-understood chemical transformations, and its identity is verifiable through a suite of routine analytical techniques. This guide provides the foundational knowledge required for researchers to confidently procure, synthesize, and apply this valuable intermediate in the pursuit of next-generation therapeutics.

References

- 1. This compound | 1063733-90-3 [sigmaaldrich.com]

- 2. achmem.com [achmem.com]

- 3. This compound [myskinrecipes.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. redalyc.org [redalyc.org]

- 8. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 9. Kinase Inhibitors (4) [myskinrecipes.com]

- 10. 3-cyclopropyl-4-fluorobenzonitrile | 1260539-08-9 [chemicalbook.com]

An In-depth Technical Guide to the Isomers of C10H12FN: Focus on Fluoro-N-methylamphetamines

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H12FN represents a multitude of constitutional isomers, each with a unique chemical structure and corresponding IUPAC (International Union of Pure and Applied Chemistry) name. This guide moves beyond a simple enumeration of possibilities to provide an in-depth technical exploration of a specific, highly relevant class of these isomers: the fluoro-N-methylamphetamines (FNMAs) . These compounds are of significant interest in the fields of pharmacology, toxicology, and forensic science due to their structural relationship to controlled substances like methamphetamine.[1][2][3]

This document will provide a detailed examination of the IUPAC nomenclature, synthesis, analytical characterization, and scientific relevance of the primary positional isomers of FNMA, equipping researchers with the foundational knowledge required for their study.

Part 1: Systematic IUPAC Nomenclature of Fluoro-N-Methylamphetamine Isomers

The systematic naming of the FNMA isomers follows a logical, stepwise application of IUPAC rules for substituted aromatic compounds.[4]

-

Identify the Parent Structure : The core of these molecules is an amphetamine scaffold. Amphetamine itself is systematically named α-methylphenethylamine or 1-phenylpropan-2-amine.[4][5] The structure consists of a benzene ring attached to a propane chain at the 1-position, with an amino group at the 2-position.

-

Identify and Locate Substituents :

-

N-methyl group : A methyl group is attached to the nitrogen atom of the amino group, changing the parent amine from a primary amine (amphetamine) to a secondary amine (methamphetamine). This is designated by the prefix "N-methyl".

-

Fluoro group : A single fluorine atom is substituted onto the phenyl ring. Its position is indicated by a numerical locant (2, 3, or 4).

-

-

Assemble the Full IUPAC Name : Combining these elements yields the systematic name. For example, the isomer with fluorine at the para-position is named 1-(4-fluorophenyl)-N-methylpropan-2-amine .[1][6]

The three principal positional isomers are:

-

2-Fluoro-N-methylamphetamine (2-FMA) : 1-(2-fluorophenyl)-N-methylpropan-2-amine

-

3-Fluoro-N-methylamphetamine (3-FMA) : 1-(3-fluorophenyl)-N-methylpropan-2-amine

-

4-Fluoro-N-methylamphetamine (4-FMA) : 1-(4-fluorophenyl)-N-methylpropan-2-amine[1][6]

Caption: Positional isomers of Fluoro-N-methylamphetamine (FNMA).

Part 2: Synthesis and Chemical Properties

A prevalent and well-documented method for synthesizing FNMAs is the reductive amination of a corresponding fluorinated phenylacetone precursor.[7][8] This approach offers high efficiency and is a staple in amine synthesis.

Field-Proven Synthesis Protocol: Reductive Amination

The conversion of 1-(4-fluorophenyl)propan-2-one (4-fluoro-P2P) to 4-FMA serves as an exemplary workflow.

Step 1: Imine Formation The process begins with the condensation reaction between the ketone (4-fluoro-P2P) and methylamine. This forms an unstable imine intermediate. The reaction is typically performed in a protic solvent like methanol, which facilitates proton exchange.

Causality: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the ketone. The subsequent loss of a water molecule drives the formation of the C=N double bond of the imine. This step is often acid-catalyzed to enhance the electrophilicity of the carbonyl carbon.

Step 2: Reduction to the Amine The intermediate imine is not isolated but is reduced in situ to the final secondary amine product. A selective reducing agent is crucial for this step.

Expertise in Reagent Selection:

-

Sodium borohydride (NaBH4) is a common choice. It is mild enough not to reduce the aromatic ring but is capable of reducing the imine.[9] It is added after allowing sufficient time for imine formation, as it can also reduce the starting ketone.

-

Sodium cyanoborohydride (NaCNBH3) or Sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred.[9][10] These reagents are more selective for the protonated imine (iminium ion) over the ketone, allowing for a one-pot reaction where all reagents can be mixed from the start.[10] This selectivity is due to their reduced reactivity, which is enhanced under the slightly acidic conditions that favor iminium ion formation.

Caption: General workflow for the synthesis of 4-FMA via reductive amination.

Quantitative Data Summary

| Property | 4-Fluoro-N-methylamphetamine (4-FMA) | Notes |

| Molecular Formula | C10H14FN | --- |

| Molar Mass | 167.23 g/mol | [1] |

| Appearance (HCl salt) | White powder | [6] |

| CAS Number (base) | 351-03-1 | [1][6] |

| CAS Number (HCl salt) | 52063-62-4 | [1][6] |

Part 3: Analytical Characterization (Self-Validating Systems)

Unambiguous identification of FNMA isomers is a significant challenge in forensic and research settings, as they often exhibit similar chromatographic behavior and mass spectra.[11][12] A robust, self-validating analytical approach requires the combination of chromatographic separation with specific spectroscopic detection.

Detailed Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like FNMAs.

-

Sample Preparation : The analyte is dissolved in a suitable solvent (e.g., methanol or chloroform) to a concentration of approximately 1 mg/mL.[6]

-

Chromatographic Separation :

-

Column : A non-polar capillary column, such as a DB-1ms or DB-5ms (30m x 0.25mm x 0.25µm), is typically used.[6][11]

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.[6]

-

Oven Program : An initial temperature of 100°C is held for 1 minute, then ramped to 300°C at a rate of 12-20°C/min.[6]

-

Causality : This temperature program ensures that the volatile FNMAs are separated from the solvent front and from each other based on subtle differences in their boiling points and interactions with the stationary phase. However, baseline separation of all three isomers as free bases can be difficult.[11][12]

-

-

Derivatization (Trustworthiness Step) : To improve chromatographic separation and generate more diagnostic mass spectra, derivatization is often employed. Acylation with reagents like trifluoroacetic anhydride (TFAA) can enhance the resolution between the 3- and 4-positional isomers.[11]

-

Mass Spectrometry Detection :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Scan Range : 30-550 amu.[6]

-

Expected Fragmentation : The primary fragmentation pathway involves cleavage of the bond beta to the nitrogen atom (beta-cleavage). This results in a characteristic base peak at m/z 58, corresponding to the [CH3CH=NHCH3]+ fragment. While this confirms the methamphetamine backbone, it provides no information about the position of the fluorine on the phenyl ring. The molecular ion peak ([M]+) at m/z 167 is often weak or absent. Another key fragment is often seen at m/z 109, corresponding to the fluorotropylium ion.[13]

-

NMR Spectroscopy: The Gold Standard for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, provides definitive structural information.

-

¹H NMR : The aromatic region (approx. 7.0-7.4 ppm) will show distinct splitting patterns for each isomer due to the coupling between the fluorine atom and adjacent protons.

-

¹⁹F NMR : This technique is exceptionally powerful.[14][15] Since the fluorine atom in each isomer exists in a unique electronic environment, each will produce a signal at a distinct chemical shift, allowing for unambiguous identification and quantification.[16][17] This method requires minimal sample preparation and can be very rapid.[16][17]

| Analytical Technique | Strengths | Limitations |

| GC-MS | High sensitivity, good for screening. | Co-elution of isomers is common; mass spectra are very similar.[11][18] |

| LC-MS/MS | Can offer better separation with specific columns (e.g., pentafluorophenyl).[11][12] | Product ion spectra may not differentiate all isomers.[11] |

| ¹H & ¹⁹F NMR | Unambiguous isomer identification and quantification.[16] | Lower sensitivity compared to MS; requires higher sample concentration. |

Part 4: Authoritative Grounding & Scientific Relevance

The FNMAs are primarily encountered as designer drugs or research chemicals.[1][2][19] Their study is crucial for several reasons:

-

Pharmacology & Toxicology : As analogues of methamphetamine, they act as monoamine releasing agents and reuptake inhibitors, affecting dopamine, norepinephrine, and serotonin systems.[2][20] The position of the fluorine atom can subtly alter the potency and selectivity for these transporters, making them valuable tools for structure-activity relationship (SAR) studies.[21]

-

Forensic Science : Law enforcement and forensic laboratories require robust methods to distinguish between these isomers, as their legal status can vary by jurisdiction.[11] The development of reliable analytical protocols is an ongoing area of research.

-

Drug Metabolism : The carbon-fluorine bond is very strong and generally resistant to metabolic cleavage by cytochrome P450 enzymes.[21] This can lead to altered pharmacokinetic profiles compared to their non-fluorinated counterparts. 4-FMA has been identified as a CYP450 inhibitor, which can affect the metabolism of other drugs.[1][19]

References

- 1. 4-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 4. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Amphetamine - Wikipedia [en.wikipedia.org]

- 6. swgdrug.org [swgdrug.org]

- 7. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1 H and 19 F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nmr.oxinst.com [nmr.oxinst.com]

- 18. pure.uva.nl [pure.uva.nl]

- 19. O251 | 4-Fluoromethamphetamine (4-FMA)- Cloud-Clone Corp. [cloud-clone.us]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

Physical and chemical properties of (3-Cyclopropyl-4-fluorophenyl)methanamine

Introduction

(3-Cyclopropyl-4-fluorophenyl)methanamine is a primary amine building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural combination of a cyclopropyl group, a fluorine atom, and a benzylamine moiety imparts a distinct physicochemical profile that is increasingly leveraged in the design of novel bioactive molecules. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the fluorine atom can modulate electronic properties, pKa, and binding interactions, often leading to enhanced potency and selectivity of the final compound[1]. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its role as a key intermediate in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. While some experimental data for this compound is available from commercial suppliers, a complete experimental dataset is not yet published in the peer-reviewed literature.

General Properties

The fundamental identifiers and some of the physical characteristics of this compound are summarized in the table below. The compound is typically supplied as a solid, which is consistent with its relatively high molecular weight and potential for intermolecular interactions.

| Property | Value | Source(s) |

| CAS Number | 1063733-90-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂FN | [2] |

| Molecular Weight | 165.21 g/mol | [2] |

| Physical Form | Solid | [3][4] |

| Boiling Point | 237.8 °C at 760 mmHg | [2] |

| Density | 1.167 g/cm³ | [2] |

| Flash Point | 108.1 °C | [2] |

Solubility and pKa

The solubility and basicity (pKa) of an amine are critical parameters that influence its reactivity, formulation, and pharmacokinetic properties.

-

pKa : The pKa of the conjugate acid of this compound has not been experimentally reported. However, it is expected to be in the typical range for benzylamines (pKa of benzylamine is 9.34). The presence of the electron-withdrawing fluorine atom on the phenyl ring would likely decrease the basicity (lower the pKa) compared to the unsubstituted benzylamine. An experimental protocol for determining the pKa of an amine via potentiometric titration is detailed in the "Experimental Protocols" section.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. At present, publicly available experimental spectra for this compound are limited.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Predicted ¹H and ¹³C NMR chemical shifts can provide an estimation of the expected spectral features. In the ¹H NMR spectrum, one would expect to see signals for the aromatic protons, the benzylic CH₂ protons, the cyclopropyl methine proton, and the cyclopropyl methylene protons. The -NH₂ protons may appear as a broad singlet. In the ¹³C NMR spectrum, distinct signals for each of the 10 carbon atoms would be expected.

-

Infrared (IR) Spectroscopy : As a primary amine, the IR spectrum of this compound is expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). Other significant absorptions would include C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-N stretching.

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z 165. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the cyclopropyl ring, which are characteristic fragmentation pathways for benzylamines.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in the literature, but a plausible and common synthetic route involves the reduction of the corresponding nitrile, 3-cyclopropyl-4-fluorobenzonitrile.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel. The choice of reducing agent can be influenced by the presence of other functional groups and the desired reaction conditions.

Chemical Reactivity

As a primary amine, this compound is expected to undergo typical reactions of this functional group, including:

-

N-Alkylation and N-Acylation : Reaction with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.

-

Formation of Imines : Condensation with aldehydes and ketones to form Schiff bases (imines).

-

Salt Formation : Reaction with acids to form the corresponding ammonium salts.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors. The fluorinated aryl moiety can enhance binding selectivity to the target protein.

While specific drugs synthesized directly from this intermediate are not prominently disclosed, numerous patents describe the use of structurally similar cyclopropyl- and fluoro-substituted benzylamines in the preparation of inhibitors for various kinases, including Protein Kinase B (PKB)[5]. These compounds are often investigated for their potential in treating cancer and other proliferative diseases.

Experimental Protocols

The following are generalized, yet detailed, protocols for key experimental procedures relevant to the characterization and synthesis of this compound.

Protocol 1: Synthesis of this compound via Nitrile Reduction

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 3-cyclopropyl-4-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent : The solution is cooled to 0 °C in an ice bath, and lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise, maintaining the temperature below 10 °C.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up : The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Isolation : The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Protocol 2: Determination of pKa by Potentiometric Titration

-

Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and methanol).

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis : Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Protocol 3: Determination of Solubility

-

Equilibrium Method (Shake-Flask) : Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration : Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis : Centrifuge or filter the suspension to separate the undissolved solid. Analyze the concentration of the solute in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and eye irritation[4]. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block in modern medicinal and process chemistry. While a complete set of experimental data is not yet publicly available, its known properties and plausible synthetic routes highlight its potential for the development of novel, high-value molecules. Further research into its detailed physicochemical properties and reactivity will undoubtedly expand its utility in the scientific community.

References

- 1. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wikieducator.org [wikieducator.org]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Phenylcyclopropylamine Derivatives

The phenylcyclopropylamine core is a rigid, strained ring system that has proven to be a remarkably versatile and "privileged" scaffold in drug discovery.[1][2] These molecules, which are structurally related to phenethylamines and amphetamines through the cyclization of the alkyl side chain, have a rich history rooted in serendipity and innovative chemistry.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals on the discovery, history, mechanism of action, synthesis, and evolving therapeutic applications of this important class of compounds. We will explore the journey from the first-generation antidepressants to the latest derivatives being investigated for oncology and beyond, offering field-proven insights into the causality behind experimental choices and the self-validating systems of their protocols.

Part 1: The Genesis—A Tale of Serendipity and Amphetamine Analogues

The story of phenylcyclopropylamine derivatives is intrinsically linked to the broader history of monoamine oxidase inhibitors (MAOIs). The antidepressant effects of MAOIs were discovered by chance in the early 1950s when iproniazid, a drug intended for tuberculosis, was observed to cause euphoria in patients.[5][6] This led to the monoamine theory of depression, which posits that depression is related to a deficiency in monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[5][7]

Tranylcypromine (trans-2-phenylcyclopropylamine), the archetypal phenylcyclopropylamine derivative, was first synthesized in 1948 as an analog of amphetamine, with the goal of creating a new stimulant.[3] However, its potent monoamine oxidase inhibiting properties were not recognized until 1959.[3] Unlike the early hydrazine-based MAOIs like iproniazid, which were associated with liver toxicity, tranylcypromine's non-hydrazine structure was a significant advantage, sparking considerable clinical interest.[3][6] It was subsequently introduced for the treatment of depression in the early 1960s under the brand name Parnate.[3]

Part 2: The Core Mechanism of Action—Irreversible MAO Inhibition

The primary mechanism of action for tranylcypromine and its early derivatives is the potent, non-selective, and irreversible inhibition of monoamine oxidase (MAO).[3][8]

Understanding Monoamine Oxidase (MAO): MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters. It exists in two isoforms:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.

-

MAO-B: Primarily metabolizes dopamine.

By inhibiting both MAO-A and MAO-B, tranylcypromine prevents the breakdown of these key neurotransmitters, leading to their increased concentration in the synaptic cleft.[8][9] This enhancement of monoaminergic neurotransmission is believed to be the basis for its antidepressant and anxiolytic effects.[3][10] The inhibition is irreversible because tranylcypromine forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[11] Consequently, the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take 3 to 5 days, explaining the drug's prolonged biological effects even after it has been eliminated from the body.[8][10]

References

- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. Phenylcyclopropylamine - Wikipedia [en.wikipedia.org]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. drugs.com [drugs.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (3-Cyclopropyl-4-fluorophenyl)methanamine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of (3-cyclopropyl-4-fluorophenyl)methanamine, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the strategic importance of this molecule, its synthesis, chemical properties, and its role as a crucial intermediate in the development of novel therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents.[1]

Introduction: The Strategic Value of a Fluorinated Cyclopropylaryl Methanamine

The molecular architecture of this compound is a prime example of strategic design in medicinal chemistry. The convergence of a cyclopropyl group, a fluorine atom, and a benzylamine moiety within a single, relatively simple scaffold imparts a unique combination of properties that are highly sought after in drug discovery.

-

The Cyclopropyl Moiety: This small, strained ring system is far more than a simple alkyl substituent. It introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding potency and selectivity for its biological target.[2] The high s-character of its C-H bonds also makes the cyclopropyl group generally resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved in vivo half-life for drug candidates.[2][3] The inclusion of a cyclopropyl ring can address multiple challenges in drug discovery, including enhancing potency, reducing off-target effects, and increasing metabolic stability.[4][5]

-

The Fluorine Atom: As the most electronegative element, fluorine's introduction into a molecule can profoundly alter its physicochemical properties.[6] It can modulate pKa, dipole moment, and metabolic stability.[6] In the context of drug design, a fluorine substituent can block metabolic "soft spots," enhance membrane permeability, and improve binding affinity to target proteins.[7][8] The strategic placement of fluorine, as seen in the subject molecule, is a well-established strategy to enhance pharmacokinetic and pharmacodynamic profiles.[7]

The combination of these features makes this compound a valuable starting material for the synthesis of complex molecules with potentially superior druglike properties.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1063733-90-3 | [9] |

| Molecular Formula | C₁₀H₁₂FN | [9] |

| Molecular Weight | 165.21 g/mol | [9] |

| Appearance | Solid | |

| Purity | ≥96% | [9] |

| Hazard Statements | H302, H315, H319, H335 | [9] |

| Precautionary Statements | P280, P305+P351+P338 | [9] |

Note: Hazard and precautionary statements are based on available safety data sheets and may not be exhaustive. Always consult the latest SDS before handling.

Synthetic Strategy and Detailed Protocols

The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the synthesis of the key intermediate, 3-cyclopropyl-4-fluorobenzaldehyde, followed by a reductive amination to furnish the target primary amine. This approach is logical and relies on well-established and robust chemical transformations.

Synthesis of 3-Cyclopropyl-4-fluorobenzaldehyde via Suzuki-Miyaura Coupling

The introduction of the cyclopropyl group at the 3-position of the 4-fluorobenzaldehyde scaffold is effectively accomplished using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and broad applicability.[10][11] The proposed synthesis starts from the commercially available 3-bromo-4-fluorobenzaldehyde and cyclopropylboronic acid.

Caption: Synthetic route to 3-cyclopropyl-4-fluorobenzaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), cyclopropylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed 3:1 mixture of toluene and ethanol. Subsequently, add a degassed 2M aqueous solution of potassium carbonate (3.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-cyclopropyl-4-fluorobenzaldehyde.

Causality of Experimental Choices: The choice of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle. The aqueous base is necessary to activate the boronic acid for transmetalation.[12] A mixed solvent system ensures the solubility of both organic and inorganic reagents.

Synthesis of this compound via Reductive Amination

The final step involves the conversion of the aldehyde to the primary amine. Reductive amination is a highly effective and widely used method for this transformation.[13] This process involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the corresponding amine.

Caption: Reductive amination to the target compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropyl-4-fluorobenzaldehyde (1.0 eq) in methanol. Add ammonium acetate (10-15 eq) to the solution and stir until it dissolves.

-

Reducing Agent Addition: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2). Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove the methanol. Basify the aqueous residue with 2M sodium hydroxide to pH >10 and extract with dichloromethane or ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride).

Self-Validating System: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[13] The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its structural motifs are frequently found in compounds targeting various enzymes and receptors.

-

Kinase Inhibitors: The phenylamine core is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The cyclopropyl and fluoro substituents can provide additional beneficial interactions and modulate the pharmacokinetic properties of the inhibitor.[1]

-

Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the cyclopropyl and fluoro groups can be advantageous for designing CNS-active drugs that need to cross the blood-brain barrier.[1] Fluorinated phenylcyclopropylamines have been investigated as inhibitors of monoamine oxidase (MAO), an important enzyme in the CNS.[14]

-

PARP Inhibitors: Derivatives of fluoromethylcyclopropylamine have been explored as inhibitors of poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair, although some toxicity concerns have been noted with this specific combination of moieties.[15]

The versatility of the primary amine group allows for a wide array of subsequent chemical modifications, including amide bond formation, sulfonamide synthesis, and further alkylations, enabling the exploration of extensive chemical space in drug discovery programs.

Conclusion

This compound is a strategically designed chemical entity that embodies several key principles of modern medicinal chemistry. Its synthesis, achievable through robust and scalable methods like the Suzuki-Miyaura coupling and reductive amination, provides access to a building block with significant potential for the development of novel therapeutics. The inherent properties conferred by the cyclopropyl and fluorine substituents make this compound and its derivatives highly attractive for addressing the multifaceted challenges of drug design, including potency, selectivity, and metabolic stability. As the demand for innovative drug candidates continues to grow, the utility of well-designed intermediates such as this compound will undoubtedly remain a cornerstone of successful drug discovery endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. achmem.com [achmem.com]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 14. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Hero of Drug Discovery: A Technical Guide to 2-Aminopyridine as a Key Starting Material for Novel Compounds

Foreword: The Strategic Imperative of the Starting Material

In the landscape of modern drug discovery, the selection of a starting material is a strategic decision that dictates the trajectory of a research program. An ideal starting material is not merely a foundational building block; it is a versatile scaffold that offers facile access to a diverse chemical space, enabling the rapid generation and optimization of novel bioactive compounds. This guide delves into the immense potential of 2-aminopyridine, a privileged scaffold that has quietly earned its place as an "unsung hero" in medicinal chemistry.[1] Its unique combination of a simple, low-molecular-weight framework and versatile functionalization handles makes it a powerful tool for researchers, scientists, and drug development professionals. This document will provide an in-depth exploration of the synthesis, functionalization, and application of the 2-aminopyridine core, underpinned by field-proven insights and detailed experimental methodologies.

Part 1: The 2-Aminopyridine Core - A Privileged Scaffold

The concept of "privileged structures," first introduced by Evans et al. in 1988, describes molecular frameworks that can serve as ligands for multiple, diverse biological targets.[2][3] These scaffolds, such as the benzodiazepine and indole rings, are frequently found in approved drugs and are highly sought after in drug discovery for their inherent "drug-like" properties.[4][5] 2-Aminopyridine firmly belongs to this esteemed class of privileged scaffolds.

Its strategic advantage lies in the juxtaposition of the nucleophilic amino group and the electron-deficient pyridine ring. This arrangement allows for a multitude of chemical transformations, providing access to a vast array of heterocyclic systems. The 2-aminopyridine moiety is a key pharmacophore in numerous approved drugs, including the anti-inflammatory agent piroxicam, the antibacterial drug sulfapyridine, and the antiviral delavirdine, highlighting its broad therapeutic relevance.[6]

The simple design and low molecular weight of 2-aminopyridine are significant assets in drug development.[1][7] Starting with a small, well-functionalized core allows for the construction of complex molecules while maintaining favorable pharmacokinetic properties. This approach minimizes the risk of generating compounds with excessive molecular weight or lipophilicity, common pitfalls in lead optimization.

Part 2: Synthesis and Functionalization of the 2-Aminopyridine Scaffold

The utility of 2-aminopyridine as a starting material is intrinsically linked to the synthetic methodologies available for its preparation and subsequent modification. While 2-aminopyridine itself is a commercially available reagent, the synthesis of substituted derivatives is crucial for exploring structure-activity relationships (SAR).

De Novo Synthesis of the 2-Aminopyridine Ring

One of the most versatile methods for constructing the 2-aminopyridine skeleton is through multicomponent reactions (MCRs). MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to generate complex products. A common and efficient MCR for 2-aminopyridine synthesis involves the condensation of an enaminone, malononitrile, and a primary amine.[8]

Figure 1: Generalized workflow for the multicomponent synthesis of substituted 2-aminopyridines.

Experimental Protocol: Multicomponent Synthesis of a Substituted 2-Aminopyridine

Objective: To synthesize a representative 2-amino-3-cyanopyridine derivative via a one-pot multicomponent reaction.

Materials:

-

Substituted enaminone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Substituted primary amine (1.0 mmol)

-

Ethanol (5 mL)

-

Catalyst (e.g., piperidine, 0.1 mmol)

Procedure:

-

To a 25 mL round-bottom flask, add the enaminone (1.0 mmol), malononitrile (1.0 mmol), primary amine (1.0 mmol), and ethanol (5 mL).

-

Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat under reflux (as determined by the specific reactants) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Self-Validation: The successful synthesis is confirmed by the spectroscopic data, which should be consistent with the structure of the target 2-aminopyridine. The purity of the compound can be assessed by the sharp melting point of the crystalline product and a single spot on the TLC plate.

Functionalization of the 2-Aminopyridine Core

The true power of 2-aminopyridine lies in the differential reactivity of its functional groups, which allows for selective modifications.

-

N-Functionalization of the Amino Group: The exocyclic amino group is a potent nucleophile and can readily undergo acylation, alkylation, and arylation reactions. This allows for the introduction of a wide variety of substituents to probe the SAR of this position.

-

Electrophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation, typically at the 5-position due to the directing effect of the amino group.

-

Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized with various groups through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This often requires prior halogenation of the pyridine ring.

Figure 2: Key functionalization pathways for the 2-aminopyridine scaffold.

Part 3: Applications in the Synthesis of Novel Bioactive Compounds

The versatility of the 2-aminopyridine scaffold has been exploited in the synthesis of a wide range of compounds with diverse biological activities.[6][9]

Kinase Inhibitors

The 2-aminopyridine moiety is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. A notable example is the design of potent and selective CDK8 inhibitors for anti-colorectal cancer therapy, where a series of novel 2-aminopyridine derivatives were synthesized and evaluated.[10]

Antiviral Agents

Derivatives of 2-aminopyridine have shown significant promise as antiviral agents. For instance, the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine, used in the treatment of HIV, contains a 2-aminopyridine core. The scaffold's ability to be readily functionalized allows for the fine-tuning of its antiviral activity and pharmacokinetic profile.

Anti-inflammatory and Analgesic Agents

The anti-inflammatory drugs piroxicam and tenoxicam are classic examples of the successful application of the 2-aminopyridine scaffold in medicinal chemistry. These drugs function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the cyclooxygenase (COX) enzymes.

Quantitative Data Summary

| Compound Class | Therapeutic Target | Example(s) | Key Structural Feature |

| Kinase Inhibitors | Cyclin-Dependent Kinase 8 (CDK8) | Compound 29 from[10] | 2-Amino-pyridine core |

| Antiviral Agents | HIV Reverse Transcriptase | Delavirdine | Substituted 2-aminopyridine |

| Anti-inflammatory | Cyclooxygenase (COX) | Piroxicam, Tenoxicam | 2-Aminopyridine derivative |

Part 4: Case Study - The Synthesis of a Potent CDK8 Inhibitor

A recent study highlights the power of the 2-aminopyridine scaffold in the development of a potent and selective CDK8 inhibitor for colorectal cancer therapy.[10] The researchers designed and synthesized a series of 2-aminopyridine derivatives based on the crystal structure of sorafenib bound to CDK8.

The synthetic strategy involved the functionalization of a pre-formed 2-aminopyridine core. A key step was the Suzuki coupling of a halogenated 2-aminopyridine with a suitable boronic acid to introduce a key pharmacophoric element. This was followed by further modifications of the amino group to optimize the compound's interaction with the target protein.

The lead compound, 29 , exhibited an IC₅₀ value of 46 nM against CDK8 and demonstrated potent anti-proliferative activity in colon cancer cell lines.[10] This case study exemplifies the strategic use of the 2-aminopyridine scaffold to rapidly generate a potent and selective drug candidate.

Part 5: Future Perspectives and Emerging Applications

The versatility of 2-aminopyridine as a key starting material is far from exhausted. Emerging applications include its use in the development of:

-

Novel Antibacterial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial drugs. The 2-aminopyridine scaffold provides a promising starting point for the development of novel antibacterial agents with unique mechanisms of action.[8]

-

CNS-Active Agents: The ability of 2-aminopyridine derivatives to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting central nervous system disorders.

-

Materials Science: The coordination properties of 2-aminopyridine make it a useful ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and drug delivery.[9]

Conclusion

2-Aminopyridine is a testament to the principle that a simple, well-chosen starting material can unlock a vast and diverse chemical space. Its privileged structural features, coupled with a rich and versatile chemistry, make it an indispensable tool for medicinal chemists and drug discovery professionals. As we continue to face new and challenging therapeutic targets, the "unsung hero" that is 2-aminopyridine is poised to play an increasingly prominent role in the development of the next generation of innovative medicines.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. aminer.org [aminer.org]